

Vancomycin Susceptibility Testing by Broth Microdilution: Application Notes and Protocols

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Compound of Interest

Compound Name: Vancomycin

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These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of **vancomycin** against Gram-positive bacteria, particularly *Staphylococcus* spp. and *Enterococcus* spp., using the broth microdilution (BMD) method. This protocol is based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI), which is considered the gold standard for antimicrobial susceptibility testing.

Principle

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing serial twofold dilutions of **vancomycin** in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of **vancomycin** at which there is no visible growth.

Materials and Equipment

- **Vancomycin** hydrochloride powder, USP grade
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates with lids

- Sterile reagent reservoirs
- Multichannel and single-channel pipettes
- Sterile pipette tips
- 0.5 McFarland turbidity standard
- Sterile saline (0.85% NaCl) or sterile deionized water
- Vortex mixer
- Spectrophotometer or densitometer
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Microtiter plate reader (optional, for automated reading)
- Quality control (QC) bacterial strains (e.g., *Staphylococcus aureus* ATCC® 29213™, *Enterococcus faecalis* ATCC® 29212™, *Enterococcus faecalis* ATCC® 51299™)
- Test bacterial isolates

Data Presentation

Quantitative data related to the **vancomycin** broth microdilution protocol are summarized in the following tables for easy reference.

Table 1: Recommended **Vancomycin** Concentration Range for Broth Microdilution

Organism Group	Typical Vancomycin Concentration Range (µg/mL)
<i>Staphylococcus</i> spp.	0.125 - 16
<i>Enterococcus</i> spp.	0.25 - 32

Note: The selected range should encompass the quality control ranges and the interpretive breakpoints.

Table 2: Quality Control Strains and Expected **Vancomycin** MIC Ranges (CLSI M100)

Quality Control Strain	ATCC® Number	Vancomycin MIC Range (µg/mL)
Staphylococcus aureus	29213	0.5 - 2
Enterococcus faecalis	29212	1 - 4
Enterococcus faecalis	51299	64 - 256

Table 3: CLSI Interpretive Criteria for **Vancomycin** MICs (µg/mL)

Organism	Susceptible (S)	Intermediate (I)	Resistant (R)
Staphylococcus aureus and other Staphylococcus spp.	≤ 2	4 - 8	≥ 16
Enterococcus spp.	≤ 4	8 - 16	≥ 32

Experimental Protocols

Preparation of Vancomycin Stock Solution

- Prepare a stock solution of **vancomycin** at a concentration of 1280 µg/mL.
- Weigh the appropriate amount of **vancomycin** hydrochloride powder, considering its potency.
- Dissolve the powder in a suitable sterile solvent (e.g., deionized water).
- Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
- Store the stock solution in small aliquots at -70°C.

Preparation of Standardized Inoculum

- From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
- Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
- Vortex the tube to create a smooth suspension.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension contains approximately 1×10^8 CFU/mL.
- Within 15 minutes of preparation, dilute the adjusted suspension. A 1:100 dilution in CAMHB is typically performed to achieve a concentration of approximately 1×10^6 CFU/mL. This will be the working inoculum suspension.

Broth Microdilution Procedure

- Preparation of **Vancomycin** Dilutions:
 - Dispense 100 μ L of CAMHB into each well of a 96-well microtiter plate.
 - Add 100 μ L of the 1280 μ g/mL **vancomycin** stock solution to the first well of each row to be tested, resulting in a concentration of 640 μ g/mL.
 - Perform serial twofold dilutions by transferring 100 μ L from the first well to the second well, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 μ L from the last well containing **vancomycin**.
 - The final volume in each well will be 100 μ L. One well should be reserved for a growth control (no **vancomycin**) and another for a sterility control (no inoculum).
- Inoculation of Microtiter Plates:
 - Add 10 μ L of the standardized working inoculum suspension (1×10^6 CFU/mL) to each well (except the sterility control well). This results in a final inoculum concentration of approximately 5×10^5 CFU/mL in a final volume of 110 μ L.
- Incubation:

- Cover the microtiter plates with a lid to prevent evaporation.
- Incubate the plates in ambient air at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours for *Staphylococcus* spp. and 20-24 hours for *Enterococcus* spp.[1]

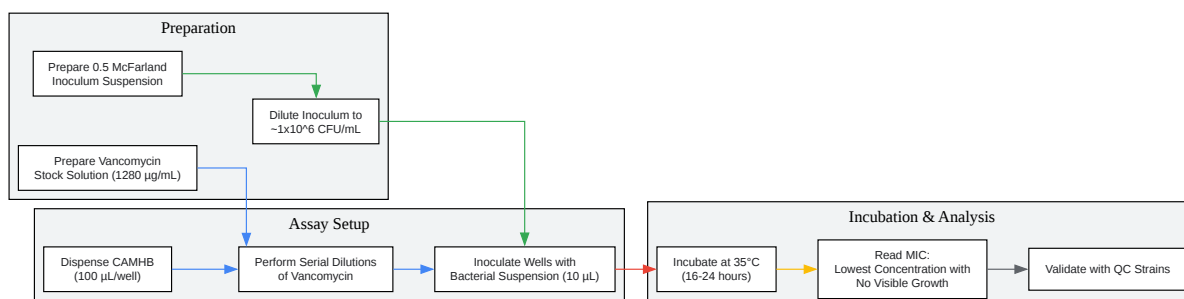
Interpretation of Results

- After incubation, examine the microtiter plates from the bottom using a reading mirror or an automated plate reader.
- The sterility control well should show no growth.
- The growth control well should show distinct turbidity.
- The MIC is the lowest concentration of **vancomycin** at which there is a complete inhibition of visible growth. A faint haze or a single small button of growth at the bottom of the well is disregarded.

Quality Control

It is imperative to perform quality control testing with each batch of MIC assays. This is done by testing the reference strains with known **vancomycin** MICs (as listed in Table 2). The obtained MIC values for the QC strains must fall within the acceptable ranges for the test results to be considered valid.

Visualization of Experimental Workflow



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Caption: Workflow for **Vancomycin** Broth Microdilution Susceptibility Testing.

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References

- 1. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
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